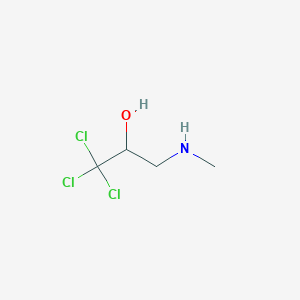

1,1,1-Trichloro-3-(methylamino)propan-2-ol

Description

Significance in Modern Organic Synthesis and Transformative Chemistry

The true significance of 1,1,1-Trichloro-3-(methylamino)propan-2-ol in modern organic synthesis lies in its potential as a versatile building block. Halogenated amino alcohols are a class of compounds that have found utility in the synthesis of a wide array of more complex molecules, including pharmaceuticals and other biologically active compounds. The presence of three distinct functional groups in a specific arrangement offers multiple reaction pathways, allowing for the construction of diverse molecular architectures.

The vicinal (1,2-) relationship between the hydroxyl and amino groups is a particularly important structural motif in organic chemistry, often found in chiral ligands and catalysts. The additional presence of the trichloromethyl group could impart unique electronic and steric properties to any subsequent molecules synthesized from this precursor, potentially influencing their reactivity and biological activity.

Structural Features and Their Influence on Reactivity

The reactivity of this compound is dictated by the interplay of its constituent functional groups.

The Trichloromethyl Group (-CCl₃): This is a sterically bulky and strongly electron-withdrawing group. Its presence on the carbon adjacent to the hydroxyl-bearing carbon (C2) significantly influences the molecule's electronic properties. This electron-withdrawing nature increases the acidity of the hydroxyl proton, making it more susceptible to deprotonation.

The Hydroxyl Group (-OH): As a secondary alcohol, this group can undergo a variety of reactions typical for alcohols, such as oxidation to a ketone, esterification, and etherification. The proximity of the electron-withdrawing -CCl₃ group enhances its reactivity in certain reactions.

The Methylamino Group (-NHCH₃): This secondary amine function is basic and nucleophilic. It can readily react with acids to form ammonium (B1175870) salts and with electrophiles in reactions such as N-alkylation and N-acylation. The nitrogen's lone pair of electrons can also participate in intramolecular interactions.

The molecule is chiral, with stereocenters at the C2 and C3 positions, meaning it can exist as different stereoisomers. The specific stereochemistry would be a critical factor in its application in asymmetric synthesis.

Historical Context of Related Halogenated Amino Alcohol Chemistry

The study of halogenated organic compounds has a rich history, dating back to the early days of organic chemistry. The introduction of halogen atoms into organic molecules has been a long-standing strategy to modulate their physical, chemical, and biological properties. Similarly, amino alcohols are a well-established class of compounds with a wide range of applications. wikipedia.org

The synthesis of halogenated amino acids and related compounds has been an area of significant research. nih.gov For instance, the Hofmann-Löffler reaction, first described in the late 19th century, provides a method for the cyclization of N-halogenated amines to form pyrrolidines or piperidines, demonstrating the unique reactivity of halogenated amino compounds. wikipedia.org Research into phenyl halogenated propadrines was being published as early as the 1940s. acs.org The development of synthetic methodologies for these bifunctional compounds has been crucial for their use as intermediates in the preparation of more complex targets.

Physicochemical Properties of this compound and Related Compounds

Below is a table summarizing key physicochemical properties of the title compound and some related structures for comparative analysis.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₄H₈Cl₃NO | 204.47 |

| 1,1,1-Trichloro-2-propanol | C₃H₅Cl₃O | 163.43 nih.gov |

| 1-(Methylamino)propan-2-ol | C₄H₁₁NO | 89.14 nih.gov |

| 1,1,1-Trichloro-2-methyl-2-propanol | C₄H₇Cl₃O | 177.46 chemeo.comscbt.comnist.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H8Cl3NO |

|---|---|

Molecular Weight |

192.47 g/mol |

IUPAC Name |

1,1,1-trichloro-3-(methylamino)propan-2-ol |

InChI |

InChI=1S/C4H8Cl3NO/c1-8-2-3(9)4(5,6)7/h3,8-9H,2H2,1H3 |

InChI Key |

OCRQZETYESAYCR-UHFFFAOYSA-N |

Canonical SMILES |

CNCC(C(Cl)(Cl)Cl)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Enantioselective Approaches

De Novo Synthesis Pathways for 1,1,1-Trichloro-3-(methylamino)propan-2-ol

The development of de novo synthesis pathways for novel chemical entities is a cornerstone of organic chemistry. For a molecule such as this compound, this would involve the strategic assembly of the carbon skeleton and the introduction of the required functional groups—a trichloromethyl group, a hydroxyl group, and a methylamino group—with precise control over their placement.

Stereoselective and Enantioselective Synthesis

Given the presence of a stereocenter at the second carbon atom of the propanol (B110389) backbone, the stereoselective and enantioselective synthesis of this compound would be of significant interest. Such approaches aim to produce a single enantiomer of the compound, which is often crucial for its biological activity. Methodologies that could theoretically be adapted for this purpose include the use of chiral catalysts or auxiliaries to guide the stereochemical outcome of key bond-forming reactions. For instance, asymmetric hydrogenation of a corresponding amino ketone precursor could potentially yield the desired chiral amino alcohol. nih.govresearchgate.net

Ligand-Accelerated and Catalytic Syntheses

Modern synthetic chemistry heavily relies on catalysis to enhance reaction rates, improve yields, and control selectivity. Ligand-accelerated catalysis, where a ligand bound to a metal center dramatically increases the catalytic activity, would be a desirable approach. For the synthesis of this compound, catalytic methods could be envisioned for steps such as the amination of an epoxide precursor or the reduction of a carbonyl group.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is increasingly important in the design of synthetic routes. This involves the use of non-toxic reagents and solvents, energy-efficient reaction conditions, and processes that minimize waste. A "green" synthesis of this compound would prioritize these aspects, potentially through the use of biocatalysis or by designing a highly atom-economical reaction sequence.

Precursor Chemistry and Fragment Coupling Strategies

Synthesis from Trichloroacetimidate (B1259523) Derivatives

Trichloroacetimidates are known to be excellent electrophiles and are widely used in glycosylation and other alkylation reactions. syr.eduuni-konstanz.de A hypothetical route to this compound could involve the reaction of a suitable nucleophile with a trichloroacetimidate derivative, although the specific application for this target compound is not documented.

Amination Reactions of Trichloro-substituted Propanols

The direct amination of a trichloro-substituted propanol precursor represents another plausible synthetic strategy. This could involve the conversion of a hydroxyl group into a good leaving group, followed by nucleophilic substitution with methylamine (B109427). Alternatively, reductive amination of a corresponding ketone could also be explored. While amination reactions are a fundamental transformation in organic synthesis, their specific application to produce this compound has not been reported.

Derivatization from Related Halogenated Alcohols

A plausible and direct synthetic route to this compound involves the derivatization of a suitable poly-halogenated propanol precursor. This approach is predicated on the nucleophilic substitution reaction between an amine and an alkyl halide. A likely starting material would be a tetrachlorinated propan-2-ol, such as 1,1,1,3-tetrachloropropan-2-ol.

The core of this transformation is the reaction of the primary chloride at the C-3 position with methylamine (CH₃NH₂). The trichloromethyl group at the C-1 position is generally unreactive toward nucleophilic substitution, making the C-3 position the primary site of reaction.

Reaction Scheme: Cl₃C-CH(OH)-CH₂Cl + CH₃NH₂ → Cl₃C-CH(OH)-CH₂-NHCH₃ + HCl

This type of amination reaction is a well-established method for forming C-N bonds. For instance, the synthesis of 3-methylamino-1,2-propanediol (B1225494) is achieved through the reaction of glycerin chlorohydrin with an aqueous solution of monomethylamine. google.com This analogous process suggests that the proposed derivatization is chemically feasible. The reaction would likely be carried out in a suitable solvent under controlled temperature and pressure to favor the desired monosubstituted product and minimize potential side reactions, such as over-alkylation of the amine.

Optimization of Reaction Conditions and Process Intensification

Optimizing reaction conditions is a critical step in transitioning a synthetic route from a laboratory curiosity to a viable process. nih.gov This involves a systematic study of various parameters to maximize yield and purity while ensuring efficiency and safety. beilstein-journals.org For the synthesis of this compound, key areas of focus would include solvent effects, temperature, pressure, and the subsequent isolation and purification of the product.

Temperature and Pressure Optimization Studies

Temperature is a critical parameter that directly influences the reaction rate. According to the Arrhenius equation, higher temperatures generally lead to faster reactions. However, for the synthesis of this compound, elevated temperatures could also promote undesirable side reactions, such as elimination or polymerization. A staged temperature approach, as used in similar amination processes, could be beneficial. google.com For example, an initial phase at a moderate temperature (e.g., 40-50°C) could be followed by a period at a slightly higher temperature (e.g., 55-65°C) to drive the reaction to completion. google.com

Pressure becomes a significant factor when using a volatile reagent like methylamine. Conducting the reaction in a sealed vessel under elevated pressure ensures a sufficient concentration of methylamine remains in the reaction mixture, thereby increasing the reaction rate. Optimization studies would involve varying the pressure to find a balance between reaction efficiency and the engineering constraints of the equipment. google.com

Table 2: Illustrative Temperature and Pressure Optimization Parameters

| Parameter | Range Studied | Optimal Condition (Hypothetical) | Rationale |

|---|---|---|---|

| Temperature | 30°C - 80°C | Staged: 45°C for 70 min, then 60°C for 120 min | Balances reaction rate against the formation of impurities. google.com |

| Pressure | 1 - 5 atm | ≤ 2 atm (approx. 0.15 MPa) | Maintains sufficient methylamine concentration without requiring high-pressure equipment. google.com |

This table illustrates a potential optimization strategy based on analogous industrial processes. google.com

Isolation and Purification Techniques for Complex Reaction Mixtures

Following the reaction, the desired product, this compound, will be part of a complex mixture containing unreacted starting materials, the hydrochloride salt of the product, the methylamine salt, and various byproducts. A multi-step purification strategy is therefore essential.

Acid-Base Extraction: A primary and highly effective technique would be acid-base extraction. The basic nature of the methylamino group allows for its selective extraction. The reaction mixture can be treated with a dilute acid (e.g., HCl), which protonates the product, making it water-soluble as the ammonium (B1175870) salt. This aqueous layer can then be separated from non-basic organic impurities. Subsequently, neutralizing the aqueous layer with a base (e.g., NaOH) will deprotonate the product, which can then be extracted back into an organic solvent like dichloromethane (B109758) or ethyl acetate. google.com

Distillation: If the product is thermally stable and volatile, distillation under reduced pressure could be employed to separate it from non-volatile impurities or solvents. google.com

Crystallization: For solid products, crystallization is a powerful purification method. The crude product, obtained after initial extraction and solvent removal, can be dissolved in a suitable solvent system and allowed to cool slowly, leading to the formation of pure crystals. This technique was successfully used to isolate the related compound (S)-3-(methylamino)-1-(2-thienyl)propan-1-ol. google.com

Chromatography: For achieving very high purity, column chromatography is the method of choice. Techniques like ion-exchange chromatography or gel filtration can be effective for separating compounds with different chemical properties. nih.gov High-performance liquid chromatography (HPLC) is often used to assess the final purity of the compound. google.com

Mechanistic Organic Chemistry and Reaction Pathway Elucidation

Fundamental Reactivity of the Trichloromethyl Group

The strong electron-withdrawing nature of the three chlorine atoms significantly influences the reactivity of the adjacent carbon atoms in 1,1,1-Trichloro-3-(methylamino)propan-2-ol. This electronic effect is central to the characteristic reactions of the trichloromethyl group.

Nucleophilic Substitution Reactions at the Carbonyl Center

While this compound is a secondary alcohol, its reactivity in the presence of a base is profoundly influenced by the adjacent trichloromethyl group. Under basic conditions, the hydroxyl group is deprotonated to form an alkoxide. This alkoxide can then initiate an intramolecular nucleophilic attack on the carbon atom of the trichloromethyl group, leading to the displacement of a chloride ion and the formation of a dichlorinated epoxide intermediate. This epoxide is highly reactive and susceptible to further nucleophilic attack. cdnsciencepub.comddugu.ac.in

The reaction of related secondary (trichloromethyl)carbinols with aqueous potassium hydroxide (B78521) has been shown to be a general reaction. ddugu.ac.in Kinetic studies on compounds like p-chlorophenyl(trichloromethyl)carbinol have shown the reaction to be first-order in the carbinol. cdnsciencepub.com The pKa of the carbinol function in similar molecules is estimated to be around 11.3, indicating that it is acidic enough to be deprotonated under moderately basic conditions. cdnsciencepub.com

Carbene Formation and Rearrangement Mechanisms

The trichloromethyl group can be a precursor to dichlorocarbene, although this is more commonly achieved by the treatment of chloroform (B151607) with a strong base. rsc.org In the context of this compound, under strongly basic conditions and in the absence of other nucleophiles, the potential for α-elimination to form a carbene exists, though this is less documented for trichloromethyl carbinols compared to haloforms.

A more prominent rearrangement pathway for secondary (trichloromethyl)carbinols involves the formation of an epoxide intermediate, which then rearranges to an α-chloroacetic acid derivative. cdnsciencepub.comddugu.ac.in This reaction provides an interesting example of a 1,2-chlorine shift. ddugu.ac.in For tertiary carbinols, the reaction can terminate at the epoxide stage, leading to decomposition into a ketone and carbon monoxide. ddugu.ac.in

Another relevant rearrangement in systems containing a halogen adjacent to a carbonyl group is the Favorskii rearrangement. This reaction typically involves the treatment of an α-halo ketone with a base to yield a rearranged carboxylic acid derivative. ddugu.ac.inwikipedia.orgadichemistry.com While the starting material is not a ketone, the principles of the Favorskii rearrangement, which involve the formation of a cyclopropanone (B1606653) intermediate, are mechanistically related to the intramolecular cyclization and rearrangement pathways observed for trichloromethyl carbinols. wikipedia.orgadichemistry.com

Amine Group Reactivity and Functional Group Interconversions

The secondary methylamino group in this compound is a key site for a variety of chemical transformations, including reactions that lead to the formation of new carbon-nitrogen and nitrogen-heteroatom bonds.

Amination and Acylation Reactions

The nitrogen atom of the methylamino group possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with electrophiles. Acylation of the amine is a common transformation. The selective N-acylation of amino alcohols is a well-established synthetic strategy. uniss.it This can be achieved by reacting the amino alcohol with an organic acid or its derivative in the presence of a suitable coupling agent or by using an acyl chloride or anhydride. uniss.it The presence of the adjacent hydroxyl group can sometimes lead to competition between N-acylation and O-acylation, but conditions can often be optimized to favor the formation of the amide.

Amination reactions, which would involve the formation of a new carbon-nitrogen bond at the nitrogen atom, are also possible. However, direct alkylation of secondary amines can sometimes lead to over-alkylation and the formation of quaternary ammonium (B1175870) salts.

Nitrogen Inversion and Stereochemical Stability

The nitrogen atom in the methylamino group is a potential stereocenter if the two groups attached to it, along with the lone pair and the rest of the molecule, are different. However, acyclic amines typically undergo rapid pyramidal inversion at room temperature. organic-chemistry.org This inversion process involves the nitrogen atom passing through a planar transition state, which leads to the interconversion of enantiomers if the nitrogen is a chiral center. organic-chemistry.org The energy barrier for this inversion is generally low, making the resolution of enantiomers of acyclic chiral amines challenging. organic-chemistry.org Therefore, while the nitrogen in this compound is formally a stereocenter, it is expected to be stereochemically labile under normal conditions.

Hydroxyl Group Transformations and Derivative Formation

The secondary hydroxyl group is a versatile functional handle that can be converted into a variety of other functional groups, significantly expanding the synthetic utility of this compound.

The hydroxyl group can be readily converted into an ester through reaction with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. chemguide.co.uk This esterification is often catalyzed by an acid. For sterically hindered secondary alcohols, more specialized esterification methods may be required. researchgate.net

Another important transformation is the conversion of the alcohol to a sulfonate ester, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride (e.g., tosyl chloride) in the presence of a base like pyridine (B92270). guidechem.comrsc.org Sulfonates are excellent leaving groups in nucleophilic substitution reactions. Interestingly, the treatment of some alcohols with tosyl chloride can lead to the formation of the corresponding chloride instead of the tosylate, a reaction that is influenced by the substrate and reaction conditions. researchgate.netnih.gov

Etherification and Esterification Pathways

The conversion of the secondary alcohol in this compound to ethers and esters is a foundational transformation, yet it is complicated by both steric and electronic factors, as well as the presence of the nucleophilic methylamino group.

Etherification:

Selective O-alkylation of this compound presents a significant challenge due to the competing N-alkylation of the methylamino group. Standard Williamson ether synthesis conditions, which involve a strong base and an alkyl halide, are likely to result in a mixture of O-alkylated and N-alkylated products, with the latter often being favored.

To achieve selective etherification of the hydroxyl group, a two-step process is generally required. In the first step, the amino alcohol is reacted with an alkali metal alkoxide to form the corresponding alcoholate salt. This is followed by alkylation with an appropriate agent. This approach minimizes the competing N-alkylation. The choice of deprotonating agent and reaction conditions is critical to favor the formation of the desired O-alkylated product.

| Reaction Step | Reagents | Key Considerations |

| Deprotonation | Alkali Metal (e.g., Na, K), Metal Hydrides (e.g., NaH) | The strong base selectively deprotonates the more acidic hydroxyl group over the N-H bond of the secondary amine. |

| Alkylation | Alkyl Halides (R-X), Dialkyl Sulfates ((R)₂SO₄) | The choice of alkylating agent and reaction temperature can influence the selectivity between O- and N-alkylation. |

Esterification:

The esterification of the sterically hindered and electronically deactivated secondary alcohol in this compound requires robust reaction conditions. The electron-withdrawing effect of the trichloromethyl group reduces the nucleophilicity of the hydroxyl oxygen, making it less reactive towards standard esterification procedures like the Fischer-Speier method.

More potent esterification methods are necessary to overcome this reduced reactivity. The use of highly reactive acylating agents such as acid chlorides or anhydrides, often in the presence of a non-nucleophilic base like pyridine or triethylamine, can facilitate the reaction. The base serves to neutralize the acidic byproduct (e.g., HCl) and can also act as a catalyst. Another effective method is the Steglich esterification, which employs a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). This method is known to be effective for sterically hindered alcohols.

| Esterification Method | Reagents | Advantages |

| Acylation with Acid Chlorides/Anhydrides | RCOCl or (RCO)₂O, Pyridine or Et₃N | High reactivity, suitable for deactivated alcohols. |

| Steglich Esterification | RCOOH, DCC or DIC, DMAP | Mild conditions, effective for sterically hindered alcohols. |

Oxidation-Reduction Chemistry of the Secondary Alcohol

The secondary alcohol functionality of this compound is amenable to both oxidation and reduction reactions, leading to the formation of the corresponding ketone or facilitating deoxygenation, respectively.

Oxidation:

The oxidation of the secondary alcohol to a ketone, yielding 1,1,1-trichloro-3-(methylamino)propan-2-one, can be achieved using a variety of oxidizing agents. However, care must be taken to avoid over-oxidation or side reactions involving the amino group. Milder and more selective oxidizing agents are generally preferred. Reagents such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) are commonly used for the oxidation of secondary alcohols to ketones without affecting other sensitive functional groups. Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, is another effective method that proceeds under mild conditions.

| Oxidizing Agent | Conditions | Selectivity |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (B109758) (CH₂Cl₂) | Selective for primary and secondary alcohols. |

| Swern Oxidation | DMSO, (COCl)₂, Et₃N | Mild conditions, avoids heavy metals. |

| Dess-Martin Periodinane | Dichloromethane (CH₂Cl₂) | Mild, high-yielding, and tolerant of many functional groups. |

Reduction:

The reduction of the secondary alcohol in this compound to the corresponding alkane, 1,1,1-trichloro-3-(methylamino)propane, would be a challenging transformation. Direct deoxygenation of unactivated secondary alcohols is difficult. A common strategy involves a two-step sequence. First, the alcohol is converted into a good leaving group, such as a tosylate or mesylate. This is then followed by reduction with a strong hydride reagent like lithium aluminum hydride (LiAlH₄).

Alternatively, the Barton-McCombie deoxygenation offers a radical-based approach. The alcohol is first converted to a thiocarbonyl derivative, such as a xanthate ester. Subsequent treatment with a radical initiator (e.g., AIBN) and a hydrogen atom donor (e.g., tributyltin hydride) leads to the deoxygenated product.

Cascade and Multicomponent Reactions Incorporating the Compound

The bifunctional nature of this compound makes it a potentially valuable building block in cascade and multicomponent reactions, allowing for the rapid construction of complex molecular architectures.

Ring Expansion and Cyclization Pathways

The strategic placement of the amino and hydroxyl groups in this compound allows for its participation in intramolecular cyclization and ring expansion reactions, leading to the formation of various heterocyclic systems.

Cyclization:

Intramolecular cyclization can be induced by activating the hydroxyl group to facilitate nucleophilic attack by the nitrogen atom. For instance, treatment with a dehydrating agent or conversion of the alcohol to a good leaving group could initiate cyclization to form a substituted azetidine (B1206935) ring. The reaction conditions would need to be carefully controlled to favor the intramolecular pathway over intermolecular reactions.

A plausible pathway involves the treatment of the amino alcohol with thionyl chloride, which could convert the hydroxyl group into a chlorosulfite, a good leaving group. Subsequent intramolecular nucleophilic attack by the nitrogen atom would lead to the formation of a four-membered azetidinium intermediate, which could then be deprotonated to yield the neutral azetidine.

Ring Expansion:

While this compound is an acyclic molecule, it can be incorporated into existing cyclic structures and then participate in ring expansion reactions. For example, if the methylamino group were to be part of a cyclic system, the adjacent hydroxyl group could be activated to initiate a rearrangement, leading to an expanded ring system. A general strategy for ring expansion of cyclic β-amino alcohols involves converting the hydroxyl group into a good leaving group, which can trigger a Wagner-Meerwein type rearrangement, resulting in the expansion of the ring by one carbon atom.

Tandem Reactions for Novel Structural Motifs

The reactivity of both the amino and alcohol functionalities can be harnessed in tandem reaction sequences to generate novel and complex structural motifs, particularly nitrogen-containing heterocycles.

One potential tandem reaction could involve an initial intermolecular reaction at one functional group, which then sets the stage for a subsequent intramolecular cyclization. For example, the compound could participate in a multicomponent reaction, such as a Mannich-type reaction, where the amine reacts with an aldehyde and a C-H acidic compound. The resulting product could then undergo a subsequent intramolecular cyclization involving the hydroxyl group, leading to the formation of a heterocyclic ring system.

Another possibility involves a tandem oxidation-cyclization sequence. Oxidation of the secondary alcohol to the corresponding ketone, as described in section 3.3.2, could be followed by an in-situ intramolecular condensation with the secondary amine to form a cyclic imine, which could then be further elaborated. Such tandem processes are highly efficient as they allow for the construction of complex molecules in a single pot, avoiding the need for isolation and purification of intermediates.

Spectroscopic and Advanced Analytical Investigations

Advanced Nuclear Magnetic Resonance (NMR) Studies

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. While standard 1D ¹H and ¹³C NMR provide initial information, advanced 2D NMR experiments are necessary for the complete and unequivocal assignment of all atoms, especially in complex derivatives.

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms within a molecule. For derivatives of 1,1,1-Trichloro-3-(methylamino)propan-2-ol, techniques such as COSY, HSQC, and HMBC would be used to map out the precise bonding arrangement.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For the parent compound, a COSY spectrum would show a correlation between the proton on C2 and the methylene (B1212753) protons on C3, as well as between the C3 protons and the N-H proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to. It would definitively assign the proton and carbon signals for the C2, C3, and N-methyl groups.

Table 1: Expected 2D NMR Correlations for this compound This table presents hypothetical correlations based on the known structure of the compound.

| Proton (¹H) | Expected COSY Correlations (¹H) | Expected HSQC Correlation (¹³C) | Expected HMBC Correlations (¹³C) |

| H on C2 | H₂ on C3, OH | C2 | C1, C3, N-CH₃ |

| H₂ on C3 | H on C2, NH | C3 | C2, N-CH₃ |

| H₃ on N-CH₃ | NH | N-CH₃ | C3 |

| H on NH | H₂ on C3, H₃ on N-CH₃ | - | C3, N-CH₃ |

| H on OH | H on C2 | - | C2 |

Dynamic NMR for Conformational Analysis and Reaction Kinetics

Dynamic NMR (DNMR) involves acquiring NMR spectra at variable temperatures to study time-dependent phenomena. For this compound, DNMR could be used to investigate restricted rotation around the C2-C3 and C3-N bonds. At low temperatures, the rotation might be slow enough on the NMR timescale to show distinct signals for different conformers. As the temperature is raised, these signals would broaden and eventually coalesce into a single averaged signal, allowing for the calculation of the energy barrier to rotation. This technique could also be used to measure the kinetics of proton exchange for the hydroxyl (-OH) and amine (-NH) protons with the solvent or other exchangeable protons.

Mass Spectrometry (MS) for Mechanistic Intermediates and Degradation Products

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound and its fragments.

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental formula of a molecule. For this compound, HRMS would be used to confirm its chemical formula, C₄H₈Cl₃NO. The presence of three chlorine atoms would give a characteristic isotopic pattern in the mass spectrum, which would further corroborate the proposed formula.

Table 2: Hypothetical HRMS Data for the Protonated Molecule [M+H]⁺ This table illustrates how HRMS data confirms the elemental composition.

| Elemental Formula | Calculated Exact Mass (Da) | Hypothetical Measured Mass (Da) | Mass Difference (ppm) |

| C₄H₉³⁵Cl₃NO⁺ | 192.97495 | 192.97489 | -0.31 |

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves isolating a specific ion (the precursor ion) and subjecting it to fragmentation to produce product ions. The resulting fragmentation pattern provides valuable information about the molecule's structure. For the protonated molecule [M+H]⁺, a plausible fragmentation pathway would involve initial losses of stable neutral molecules like water (H₂O) or cleavage adjacent to functional groups.

A primary fragmentation would likely be the α-cleavage on either side of the carbon bearing the hydroxyl group (C2). Cleavage between C2 and C3 would be a dominant pathway.

Table 3: Plausible Fragmentation Pathway for Protonated this compound This table outlines the expected major fragments in a tandem MS experiment.

| Precursor Ion m/z (Structure) | Neutral Loss | Product Ion m/z | Proposed Product Ion Structure |

| 194 ([M+H]⁺) | H₂O | 176 | [C₄H₇Cl₃N]⁺ |

| 194 ([M+H]⁺) | CH₃NH₂ | 163 | [C₃H₄Cl₃O]⁺ |

| 194 ([M+H]⁺) | CCl₃H | 76 | [C₃H₆NO]⁺ (CH₂(OH)CH₂NHCH₃)⁺ |

| 76 ([C₃H₆NO]⁺) | H₂O | 58 | [C₃H₄N]⁺ (CH₂=CHNHCH₃)⁺ |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying the functional groups present in a compound. mdpi.com The techniques are complementary; some vibrational modes that are strong in IR may be weak in Raman, and vice versa.

For this compound, key functional groups include the hydroxyl (-OH), secondary amine (-NH-), alkyl C-H, and the trichloromethyl (-CCl₃) group. Each of these groups has characteristic vibrational frequencies.

Table 4: Expected Vibrational Frequencies for Key Functional Groups This table provides the typical wavenumber ranges for the functional groups in the target molecule.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| O-H (alcohol) | Stretching | 3200-3600 (broad) | 3200-3600 (weak) |

| N-H (sec. amine) | Stretching | 3300-3500 (sharp, medium) | 3300-3500 (medium) |

| C-H (sp³ alkyl) | Stretching | 2850-3000 (strong) | 2850-3000 (strong) |

| N-H (sec. amine) | Bending | 1550-1650 (variable) | Weak or inactive |

| C-O (alcohol) | Stretching | 1050-1260 (strong) | Weak or inactive |

| C-N (amine) | Stretching | 1020-1250 (medium) | Medium to strong |

| C-Cl (chloroalkane) | Stretching | 600-800 (strong) | 600-800 (strong) |

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity Assessment

A comprehensive search of scientific literature and chemical databases did not yield specific chiroptical spectroscopy data, such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD), for the compound this compound. Consequently, detailed research findings and data tables concerning its enantiomeric purity assessment using these methods are not available at this time.

Chiroptical techniques like CD and ORD are powerful tools for distinguishing between enantiomers. nih.gov CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule, while ORD measures the rotation of the plane of linearly polarized light as a function of wavelength. These methods are invaluable for determining the enantiomeric excess and absolute configuration of chiral compounds.

While general principles of chiroptical spectroscopy are well-established for many chiral molecules, the absence of specific experimental or theoretical data for this compound means that a detailed analysis of its enantiomeric purity using these techniques cannot be provided. Further empirical research would be required to generate the necessary spectroscopic data and establish a methodology for its enantiomeric purity assessment.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For a molecule like 1,1,1-Trichloro-3-(methylamino)propan-2-ol, DFT can provide fundamental insights into its stability, reactivity, and spectroscopic properties. Calculations would typically be performed using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to accurately account for the electronic effects of the chlorine atoms and the intramolecular interactions.

Electronic Structure and Reactivity Prediction

DFT calculations would elucidate the distribution of electrons within the this compound molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive.

The analysis of the molecular electrostatic potential (MEP) map would reveal the regions of positive and negative electrostatic potential on the molecule's surface. For this compound, the electronegative chlorine and oxygen atoms would create regions of negative potential (red/yellow), indicating sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl and amino groups would generate regions of positive potential (blue), highlighting potential sites for nucleophilic interaction.

Hypothetical DFT-Calculated Electronic Properties

| Property | Hypothetical Value | Significance |

| HOMO Energy | -7.2 eV | Indicates the electron-donating ability. |

| LUMO Energy | -1.5 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 5.7 eV | Suggests moderate kinetic stability. |

| Dipole Moment | 3.5 D | Indicates a polar molecule with significant charge separation. |

Transition State Modeling for Reaction Pathways

DFT is instrumental in mapping out potential reaction pathways by locating and characterizing transition state structures. For this compound, a key reaction to model would be an intramolecular cyclization to form an azetidinium or oxazolidinium ring, a common reaction for related amino alcohols. This would involve the nucleophilic attack of the nitrogen atom on the carbon bearing the hydroxyl group, or vice versa.

By calculating the energies of the reactants, transition states, and products, a reaction energy profile can be constructed. The activation energy (the energy difference between the reactant and the transition state) determines the reaction rate. DFT can also be used to study the mechanism of reactions such as dehydrochlorination or oxidation. mit.edu

Hypothetical Reaction Energy Profile for Intramolecular Cyclization

| Species | Relative Energy (kcal/mol) | Description |

| Reactant | 0 | This compound |

| Transition State | +25.4 | Four-membered ring formation in progress. |

| Product | -5.2 | Substituted azetidinium compound. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. MD simulations would provide insights into the conformational flexibility and intermolecular interactions of this compound in various environments.

Conformational Analysis and Intermolecular Interactions

Due to the presence of several rotatable single bonds, this compound can adopt numerous conformations. MD simulations can explore the conformational landscape to identify the most stable conformers and the energy barriers between them. A key aspect to investigate would be the potential for intramolecular hydrogen bonding between the hydroxyl group and the amino group, which could significantly influence the preferred conformation. researchgate.netnih.gov

Simulations of the bulk liquid phase would reveal how individual molecules interact with each other. The primary intermolecular forces would be hydrogen bonding (involving the -OH and -NH groups) and dipole-dipole interactions due to the molecule's polarity. scbt.com

Solvent Effects on Reactivity

The behavior of this compound can be significantly influenced by its environment. MD simulations in different solvents (e.g., water, ethanol, chloroform) would demonstrate how solvent molecules interact with the solute and affect its conformational preferences and reactivity. nih.govscirp.org In polar protic solvents like water, the solvent can form hydrogen bonds with the solute, potentially disrupting intramolecular hydrogen bonds and stabilizing more extended conformations. aps.org The choice of solvent can therefore be critical in controlling the outcome of a chemical reaction.

Hypothetical Torsional Angle Distribution in Different Solvents

| Dihedral Angle (O-C-C-N) | Population in Vacuum (%) | Population in Water (%) | Population in Chloroform (B151607) (%) |

| gauche (~60°) | 75 | 55 | 70 |

| anti (~180°) | 20 | 40 | 25 |

| Other | 5 | 5 | 5 |

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

QSAR and QSPR studies are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. drugdesign.org While a QSAR/QSPR study requires a dataset of multiple, structurally related compounds, we can hypothesize how such a study might be designed for analogs of this compound.

To build a QSAR model for, for instance, the toxicity of this class of compounds, a series of derivatives would be synthesized where the trichloromethyl group, the methylamino group, or other parts of the molecule are systematically varied. nih.gov For each of these compounds, a set of molecular descriptors would be calculated using computational methods. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

A statistical method, such as multiple linear regression or machine learning, would then be used to build a mathematical model that relates these descriptors to the experimentally measured activity (e.g., toxicity). nih.govresearchgate.net A successful QSAR model can be used to predict the activity of new, unsynthesized compounds and to understand the structural features that are most important for the observed activity.

Hypothetical QSAR Equation for Toxicity

A hypothetical QSAR equation for a series of related halohydrin amino alcohols might look like this:

log(1/EC50) = 0.85 * logP - 0.12 * LUMO + 0.05 * Molecular_Weight + 2.34

In this equation, EC50 is the concentration of the compound that causes a 50% effect, logP is a measure of hydrophobicity, LUMO is the energy of the lowest unoccupied molecular orbital, and Molecular_Weight is the molecular weight of the compound. This equation would suggest that toxicity increases with increasing hydrophobicity and molecular weight, and decreases with increasing LUMO energy.

Prediction of Physicochemical Behavior in Environmental Systems

Comprehensive data from computational models to predict the environmental fate and transport of this compound are not currently available. Such predictions would typically involve the calculation of properties like:

Water Solubility (Log S): To determine its distribution in aqueous environments.

Soil Organic Carbon-Water Partition Coefficient (Koc): To predict its tendency to adsorb to soil and sediment.

Henry's Law Constant: To estimate its partitioning between air and water.

Bioconcentration Factor (BCF): To assess its potential to accumulate in organisms.

Without dedicated studies, no reliable data can be presented in the following table.

Predicted Physicochemical Properties for Environmental Fate

| Property | Predicted Value | Method |

|---|---|---|

| Water Solubility (Log S) | Data not available | |

| Koc | Data not available | |

| Henry's Law Constant | Data not available |

Descriptors for Reactivity and Selectivity

Quantum chemical calculations are necessary to determine the electronic properties that govern the reactivity and selectivity of this compound. These descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: These are fundamental to predicting how the molecule will interact with other chemical species. The HOMO energy relates to its ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

Fukui Functions: These would be used to predict the most likely sites for nucleophilic, electrophilic, and radical attack on the molecule, thus explaining its regioselectivity in chemical reactions.

As with the physicochemical properties, specific computational studies on this compound are required to generate these values.

Calculated Reactivity and Selectivity Descriptors

| Descriptor | Calculated Value | Computational Method/Basis Set |

|---|---|---|

| HOMO Energy | Data not available | |

| LUMO Energy | Data not available | |

| HOMO-LUMO Gap | Data not available |

Applications As a Versatile Building Block in Organic Synthesis

Utilization in the Synthesis of Chiral Intermediates

Chiral amino alcohols are recognized as fundamentally important structural motifs and are widely applied in the production of bioactive molecules. nih.govfrontiersin.org They are considered valuable chiral building blocks for the synthesis of natural products and other high-value chemical entities. The structure of 1,1,1-Trichloro-3-(methylamino)propan-2-ol, containing a stereogenic center at the hydroxyl-bearing carbon (C-2), positions it as a valuable synthon for stereoselective synthesis.

Enantiomerically pure amino alcohols are critical starting materials in asymmetric synthesis. diva-portal.org The most direct and effective method for preparing such compounds often involves the asymmetric catalytic reduction of corresponding keto-amines or the asymmetric reductive amination of α-hydroxy ketones. nih.gov In the context of this compound, an enantiomerically pure form could be synthesized and then utilized to transfer its chirality to new, more complex molecules.

Chiral 1,2-amino alcohols and their derivatives have been extensively used as chiral auxiliaries to influence the stereochemistry of newly formed stereogenic centers in a wide range of synthetic transformations. acs.org The (R)- or (S)-enantiomer of this compound could serve as a precursor for a variety of optically active compounds, leveraging its dual functionality for subsequent stereoselective reactions.

The bifunctional nature of this compound allows for its elaboration into diverse and complex molecular frameworks. The amino and hydroxyl groups can be derivatized, protected, or incorporated into heterocyclic systems. For example, 1,2-amino alcohols are common precursors for oxazolidine (B1195125) rings, which can serve as protecting groups or as chiral auxiliaries themselves. acs.org

Furthermore, the trichloromethyl carbinol group is a versatile functional handle. organic-chemistry.org Trichloromethyl carbinols are valuable intermediates that can be prepared through methods like the base-promoted addition of chloroform (B151607) to carbonyl compounds. organic-chemistry.org This group can undergo various transformations, providing a pathway to other functionalities and enabling the construction of intricate molecular skeletons.

| Functional Group | Potential Reaction Type | Resulting Structure/Functionality | Significance |

|---|---|---|---|

| Secondary Amine (-NHCH₃) | Acylation / Sulfonylation | Amides / Sulfonamides | Introduction of protecting groups or functional handles. |

| Secondary Alcohol (-OH) | Oxidation | α-Amino Ketone | Intermediate for further C-C bond formation. |

| Secondary Alcohol (-OH) | Esterification / Etherification | Esters / Ethers | Modification of properties or use as protecting groups. |

| Trichloromethyl (-CCl₃) | Reductive Dechlorination | -CHCl₂, -CH₂Cl, or -CH₃ group | Stepwise removal of chlorine to tune reactivity. |

| Amino Alcohol Moiety | Cyclization with Carbonyls | Oxazolidine Ring | Chiral auxiliary or protecting group for the bifunctional system. acs.org |

Role in the Development of Novel Reagents and Catalysts

Chiral amino alcohols are paramount in the field of asymmetric catalysis, where they frequently serve as ligands for transition metals. acs.orgalfa-chemistry.com These ligands create a chiral environment around the metal center, enabling high levels of enantioselectivity in a variety of chemical reactions, such as reductions, additions, and alkylations. polyu.edu.hk The nitrogen of the amino group and the oxygen of the hydroxyl group can coordinate to a metal ion in a bidentate fashion, forming a stable five-membered chelate ring.

The unique structure of this compound suggests its potential as a ligand precursor. The strong electron-withdrawing nature of the trichloromethyl group could significantly influence the electronic properties of the coordinated metal center. This electronic modulation can affect the catalyst's activity and selectivity, potentially leading to novel catalytic systems with unique reactivity profiles compared to catalysts derived from more common alkyl-substituted amino alcohols. polyu.edu.hk

Integration into Polymer and Material Science Research

Excluding biomedical materials.

Molecules containing both hydroxyl and amino functionalities are fundamental monomers in the synthesis of step-growth polymers such as polyurethanes and polyamides. Although there is no specific research on the use of this compound in polymer science, its structure suggests potential applications. The hydroxyl group can react with isocyanates to form urethane (B1682113) linkages, while the secondary amine could potentially react with acyl chlorides to form amide bonds.

A significant feature of incorporating this molecule into a polymer backbone would be the introduction of the trichloromethyl group at regular intervals. The high chlorine content would likely impart specific properties to the resulting material, such as enhanced flame retardancy and increased density. Chlorinated compounds are widely used in the polymer industry to achieve these characteristics. Therefore, this compound could be investigated as a specialty monomer for the development of functional polymers with tailored properties for non-biomedical applications.

Industrial Synthetic Applications

Excluding pharmaceutical final products.

On an industrial scale, the synthetic utility of this compound can be projected from the established applications of its core structures: halohydrins/haloalcohols and amino alcohols. alevelchemistryhelp.co.ukwikipedia.org

Halogenated alcohols are crucial intermediates in the chemical industry. alevelchemistryhelp.co.uk Specifically, trichloromethyl carbinols are known precursors in the synthesis of various commercial products, including pyrethroid insecticides. google.com The reaction of chloral (B1216628) with olefins is a known industrial route to produce unsaturated trichloromethyl carbinols. google.com

Amino alcohols are versatile, high-volume industrial chemicals used in a wide array of applications. They function as grinding aids in cement production, as corrosion inhibitors in metalworking fluids, and as precursors for surfactants and emulsifiers in industrial and household cleaning products. The bifunctionality of this compound makes it a potential intermediate for specialty chemicals in these sectors.

| Structural Feature | Related Industrial Application | Potential Use of the Compound |

|---|---|---|

| Trichloromethyl Carbinol | Precursor for agrochemicals (e.g., pyrethroids). google.com | Intermediate in the synthesis of specialty pesticides or insecticides. |

| Amino Alcohol | Corrosion inhibitors, surfactants, emulsifiers. | Starting material for functionalized surfactants or corrosion inhibitors. |

| Halogenated Alcohol | Precursors for epoxides via base-induced cyclization. wikipedia.org | Potential precursor for a functionalized epoxide, though intramolecular reaction is complex. |

| High Chlorine Content | Flame retardant additives for materials. | Monomer for synthesizing flame-retardant polymers. |

Future Research Directions and Emerging Paradigms

Development of Sustainable Synthetic Routes and Biocatalysis

The synthesis of complex molecules like 1,1,1-Trichloro-3-(methylamino)propan-2-ol presents an opportunity for the development of more environmentally benign and efficient chemical processes. Traditional synthetic methods for halogenated and amino-functionalized compounds can involve harsh reagents and generate significant waste. Future research will likely focus on greener alternatives.

Key Research Areas:

Biocatalysis: The use of enzymes to catalyze the synthesis of such compounds is a promising avenue. For instance, chemoenzymatic strategies have been successfully developed for the production of related chiral amino alcohols. Future work could explore the use of carbonyl reductases or transaminases for the stereoselective synthesis of precursors to this compound.

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, efficiency, and scalability for reactions involving potentially hazardous intermediates. The development of a flow-based synthesis for this class of compounds could lead to higher yields and better process control.

Renewable Starting Materials: Investigating synthetic pathways that begin with renewable feedstocks would significantly enhance the sustainability profile of producing this and similar molecules.

Exploration of Novel Reactivity and Unprecedented Transformations

The unique combination of a trichloromethyl group and a vicinal amino alcohol functionality in this compound suggests a rich and underexplored reactive landscape. The electron-withdrawing nature of the trichloromethyl group can significantly influence the reactivity of the adjacent hydroxyl and amino groups.

Potential Transformations to Explore:

Intramolecular Cyclizations: The proximity of the amino and hydroxyl groups could facilitate novel intramolecular cyclization reactions to form substituted azetidines or other heterocyclic structures, which are valuable scaffolds in medicinal chemistry.

Reductive Dechlorination: Selective removal of one or more chlorine atoms could lead to a variety of new, functionalized propanolamines. In-situ chemical reduction (ISCR) is a technique used for the remediation of chlorinated solvents and could be adapted for synthetic purposes. augustmack.com

Rearrangement Reactions: Under specific conditions, the molecule might undergo novel rearrangement reactions, leading to unexpected and potentially useful molecular architectures.

Advanced Computational Modeling for High-Throughput Prediction

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby accelerating the discovery and development process. For a molecule like this compound, where experimental data is scarce, computational modeling is invaluable.

Applications of Computational Modeling:

Property Prediction: Density Functional Theory (DFT) and other computational methods can be used to predict key physicochemical properties such as boiling point, melting point, and solubility. These methods are already used for similar chlorinated compounds.

Reaction Mechanism Elucidation: Computational studies can provide detailed insights into the mechanisms of potential reactions, helping to guide experimental design and optimize reaction conditions.

Virtual Screening: High-throughput computational screening could be employed to predict the biological activity or material properties of a library of virtual analogs of this compound, identifying promising candidates for further investigation.

Environmental Remediation Strategies Involving Chemical Transformation

Chlorinated organic compounds are a significant class of environmental contaminants. regenesis.comnih.gov Research into the environmental fate and potential remediation of this compound is crucial, especially if it were to be produced on a larger scale.

Remediation Research Directions:

Biodegradation: Investigating the susceptibility of this compound to microbial degradation is essential. Certain microorganisms are known to dechlorinate chlorinated hydrocarbons.

Advanced Oxidation Processes (AOPs): AOPs, which generate highly reactive hydroxyl radicals, are effective in breaking down persistent organic pollutants. The efficacy of AOPs for the degradation of this compound could be a key area of study.

Reductive Dechlorination: As mentioned in the context of synthesis, reductive dechlorination using materials like zero-valent iron (ZVI) is a common remediation strategy for chlorinated solvents and could be applicable here. augustmack.com In-situ bioremediation is another sustainable and cost-effective approach. regenesis.comepa.gov

The following table provides a summary of related compounds and their known properties, which can serve as a reference for future computational and experimental studies on this compound.

| Compound Name | CAS Number | Molecular Formula | Key Properties |

| 1,1,1-Trichloro-2-propanol | 76-00-6 | C3H5Cl3O | mp: 50°C; bp: 161-162°C; Soluble in water. drugfuture.com |

| 1,1,1-Trichloro-2-methyl-2-propanol | 57-15-8 | C4H7Cl3O | mp: 94.0°C; bp: 167°C. epa.govnist.gov |

| 3-(Methylamino)propan-1-ol | 42055-15-2 | C4H11NO | bp: 180°C; Density: 0.917 g/mL. sigmaaldrich.com |

| (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | Not specified | C8H13NOS | Intermediate for pharmaceuticals. semanticscholar.orgresearchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.